Tert-butyl 1-aminoindole-6-carboxylate

Description

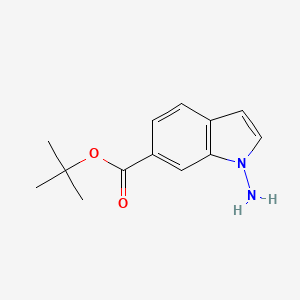

Tert-butyl 1-aminoindole-6-carboxylate is a heterocyclic compound featuring an indole scaffold substituted with an amino group at position 1 and a tert-butyl carboxylate ester at position 4. This structure confers unique physicochemical properties, including enhanced solubility in organic solvents and stability under basic conditions due to the steric protection of the tert-butyl group . It serves as a key intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and anticancer agents.

Properties

Molecular Formula |

C13H16N2O2 |

|---|---|

Molecular Weight |

232.28 g/mol |

IUPAC Name |

tert-butyl 1-aminoindole-6-carboxylate |

InChI |

InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)10-5-4-9-6-7-15(14)11(9)8-10/h4-8H,14H2,1-3H3 |

InChI Key |

BQBJOOVLWVVSMF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC2=C(C=C1)C=CN2N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The tert-butyl indole/indoline carboxylate family includes several derivatives with substituents at positions 1, 5, or 5. Below is a comparative analysis:

Key Observations:

Substituent Position and Reactivity: The amino group at position 1 (target compound) enhances nucleophilicity compared to indoline derivatives (e.g., 6-aminoindoline-1-carboxylate), which have a saturated ring and reduced aromaticity . The hydroxyl group in tert-butyl 6-hydroxyindoline-1-carboxylate increases acidity (pKa ~10) but reduces stability under oxidative conditions .

Steric and Electronic Effects :

- The tert-butyl ester provides steric shielding, improving stability against hydrolysis compared to methyl or ethyl esters .

- Nitro and methoxy groups in tert-butyl 5-methoxy-6-nitroindoline-1-carboxylate introduce strong electron-withdrawing effects, altering reactivity in coupling reactions .

Applications in Synthesis: The amino group in tert-butyl 1-aminoindole-6-carboxylate facilitates cross-coupling reactions (e.g., Buchwald-Hartwig amination) for drug candidate synthesis . Tert-butyl 6-(aminomethyl)-1H-indole-1-carboxylate’s aminomethyl group is advantageous for constructing peptidomimetics or metal-chelating complexes .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing tert-butyl 1-aminoindole-6-carboxylate in high purity?

- Methodological Answer : The compound is typically synthesized via sequential functionalization of the indole scaffold. Key steps include:

Carbamate Protection : Introduce the tert-butyl carbamate group at the indole N1 position using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or TEA) .

Amination at C1 : Employ Buchwald-Hartwig coupling or nucleophilic substitution to install the amino group, depending on the starting halogenated intermediate .

Carboxylation at C6 : Use palladium-catalyzed carbonylation or directed ortho-metalation followed by CO₂ insertion to introduce the carboxylate moiety .

Purification is achieved via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization, yielding >95% purity (HPLC) .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : A multi-technique approach is essential:

- NMR Spectroscopy : Analyze , , and 2D (HSQC, HMBC) spectra to verify substituent positions (e.g., tert-butyl singlet at ~1.4 ppm, indole backbone aromatic signals) .

- Mass Spectrometry : Confirm molecular weight (e.g., [M+H] via ESI-MS) and fragmentation patterns .

- X-ray Crystallography : For unambiguous confirmation, use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, especially when stereochemical ambiguities exist .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions .

- Storage : Keep in airtight containers under inert gas (N) at 2–8°C to prevent hydrolysis of the carbamate group .

- Toxicity Mitigation : Although acute toxicity data are limited, treat the compound as a potential irritant. In case of exposure, rinse affected areas with water for 15 minutes and consult a poison control center .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound for biological targets?

- Methodological Answer :

Core Modifications : Synthesize analogs with substituent variations (e.g., halogenation at C3, methyl/ethoxy groups at C5) to assess steric/electronic effects on target binding .

Functional Group Swapping : Replace the carboxylate with bioisosteres (e.g., tetrazole, sulfonamide) to enhance metabolic stability .

Computational Docking : Use Schrödinger Suite or AutoDock to predict binding modes with proteins (e.g., kinases, GPCRs) and prioritize analogs for synthesis .

Q. What computational strategies are effective for predicting the reactivity of this compound in complex reaction systems?

- Methodological Answer :

- DFT Calculations : Perform Gaussian or ORCA simulations to model transition states for carbamate hydrolysis or electrophilic aromatic substitution .

- Machine Learning : Train models on existing indole reaction datasets (e.g., USPTO) to predict regioselectivity in cross-coupling reactions .

Q. How can researchers resolve contradictions in reported toxicity data for tert-butyl-protected indole derivatives?

- Methodological Answer :

In Vitro Assays : Conduct parallel MTT and LDH release assays in multiple cell lines (e.g., HEK293, HepG2) to evaluate cytotoxicity .

Metabolite Profiling : Use LC-HRMS to identify degradation products (e.g., tert-butanol, CO) that may contribute to toxicity .

Comparative Studies : Cross-reference data with structurally similar compounds (e.g., tert-butyl 6-amino-1H-indole-1-carboxylate, Similarity Index: 0.88) to identify trends .

Q. What crystallographic challenges arise when determining the structure of this compound, and how can they be addressed?

- Methodological Answer :

- Crystal Growth : Optimize solvent systems (e.g., DCM/pentane diffusion) to obtain diffraction-quality crystals. The tert-butyl group often induces disorder; mitigate this by slow cooling .

- Data Refinement : Use SHELXL for anisotropic refinement of heavy atoms (e.g., bromine in analogs) and constrain tert-butyl group geometry to improve R-factors .

Q. How can bioanalytical methods be validated for quantifying this compound in biological matrices?

- Methodological Answer :

- Sample Preparation : Use protein precipitation (ACN:MeOH, 3:1) followed by SPE (C18 cartridges) to isolate the compound from plasma .

- HPLC-MS/MS : Develop a gradient method (C18 column, 0.1% FA in HO/ACN) with MRM transitions (e.g., m/z 275 → 170 for quantification). Validate per ICH guidelines for LOD, LOQ, and recovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.